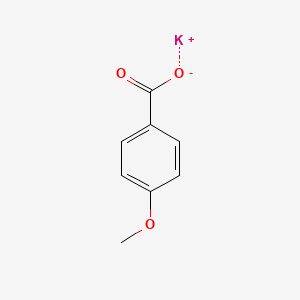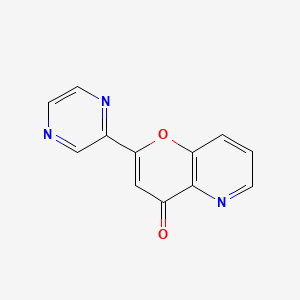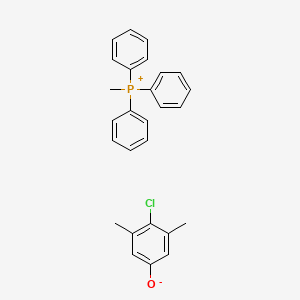
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- is a heterocyclic compound with a pyrimidinone core structure. This compound is characterized by the presence of a diethoxyethylthio group, an ethyl group, and a phenylmethyl group attached to the pyrimidinone ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Diethoxyethylthio Group: The diethoxyethylthio group can be introduced via nucleophilic substitution reactions using diethoxyethyl halides and thiol derivatives.
Attachment of the Ethyl and Phenylmethyl Groups: The ethyl and phenylmethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethoxyethylthio group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidinone derivatives.
科学的研究の応用
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- can be compared with other similar compounds such as:
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-methyl-6-(phenylmethyl)-: Differing by the presence of a methyl group instead of an ethyl group.
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(benzyl)-: Differing by the presence of a benzyl group instead of a phenylmethyl group.
The uniqueness of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
特性
CAS番号 |
199851-93-9 |
|---|---|
分子式 |
C19H26N2O3S |
分子量 |
362.5 g/mol |
IUPAC名 |
4-benzyl-2-(2,2-diethoxyethylsulfanyl)-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H26N2O3S/c1-4-15-16(12-14-10-8-7-9-11-14)20-19(21-18(15)22)25-13-17(23-5-2)24-6-3/h7-11,17H,4-6,12-13H2,1-3H3,(H,20,21,22) |
InChIキー |
KZGNEKYDNNBJTJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(NC1=O)SCC(OCC)OCC)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)


